

Elironrasib: A Technical Guide to its Potential in Novel KRAS G12C Tumorigenesis

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Compound of Interest

Compound Name: *Elironrasib*

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Introduction

The KRAS G12C mutation is a key oncogenic driver in a variety of solid tumors. While significant progress has been made with the development of KRAS G12C inhibitors, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), the exploration of their efficacy in other KRAS G12C-harboring malignancies is an area of active investigation. This technical guide focuses on **Elironrasib** (also known as GDC-6036 and RMC-6291), a next-generation, orally bioavailable, and covalent inhibitor of KRAS G12C. **Elironrasib** distinguishes itself by selectively targeting the active, GTP-bound "ON" state of the KRAS G12C protein, a novel mechanism that may offer advantages over first-generation inhibitors that target the inactive "OFF" state. This document provides a comprehensive overview of the preclinical and clinical data supporting the investigation of **Elironrasib** in a broader range of KRAS G12C tumors, detailed experimental methodologies, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: Targeting the Active KRAS G12C State

Elironrasib employs a unique tri-complex inhibitor modality.^[1] It first binds to the intracellular chaperone protein cyclophilin A (CypA). This binary complex then engages the active, GTP-bound KRAS G12C protein, creating a new binding pocket that allows for the covalent

modification of the cysteine residue at position 12.[1] This irreversible binding locks KRAS G12C in an inactive conformation, thereby inhibiting downstream oncogenic signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[2][3] This differentiated mechanism of targeting the "ON" state may be crucial for overcoming resistance mechanisms that reactivate RAS signaling.[4]

Preclinical Efficacy of Elironrasib

Preclinical studies have demonstrated **Elironrasib**'s high potency and selectivity for KRAS G12C-mutated cancer cells, leading to significant anti-tumor activity across a range of cancer types.

In Vitro Cellular Activity

Elironrasib has shown potent and selective inhibition of cell proliferation in various KRAS G12C-mutant cancer cell lines. Preclinical data indicate a median half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, with over 18,000-fold selectivity for KRAS G12C-mutant cells compared to KRAS wild-type cells.[1][5]

Cell Line	Cancer Type	Elironrasib (GDC-6036/RMC-6291) IC50 (nM)
NCI-H358	Non-Small Cell Lung Cancer	0.09 - 0.11[2][4]
MIA PaCa-2	Pancreatic Ductal Adenocarcinoma	Data not publicly available in tabular format
SW837	Colorectal Cancer	Data not publicly available in tabular format
Other KRAS G12C Mutant Lines	Various Solid Tumors	Sub-nanomolar range[1][5]

Note: While numerous publications state that Elironrasib has been tested against a panel of KRAS G12C mutant cell lines with high potency, a comprehensive public table of IC50 values across a wide range of "other" tumor types is not readily available.

In Vivo Xenograft Models

In vivo studies using cell line-derived and patient-derived xenograft models have demonstrated robust and durable tumor growth inhibition and regression upon treatment with **Elironrasib**.[\[1\]](#)
[\[5\]](#)

Xenograft Model	Cancer Type	Treatment and Dosage	Tumor Growth Inhibition (TGI) / Regression
NCI-H358	Non-Small Cell Lung Cancer	Monotherapy, various doses	Complete tumor growth inhibition[1][5]
MIA PaCa-2	Pancreatic Ductal Adenocarcinoma	Monotherapy, various doses	Significant tumor growth inhibition[6]
Various CDX/PDX Models	Various Solid Tumors	Monotherapy, various doses	Profound tumor regressions[6][7]

Note: Comprehensive, comparative in vivo efficacy data for Elironrasib across a broad spectrum of "other" KRAS G12C-mutated xenograft models is not available in a structured public format. Reports consistently indicate significant anti-tumor activity.

Clinical Investigation in Solid Tumors

The clinical development of **Elironrasib** is ongoing, with the Phase 1 RMC-6291-001 (NCT05462717) and GO42144 (NCT04449874) studies evaluating its safety and efficacy in patients with advanced KRAS G12C-mutated solid tumors.

Tumor Type	Clinical Trial Phase	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)
Non-Small Cell Lung Cancer (NSCLC)	Phase 1	53.4% [8]	13.1 months [8]
Colorectal Cancer (CRC)	Phase 1	29.1% [8]	5.6 months [8]
Other Solid Tumors	Phase 1	Responses observed [8]	Data not specified [8]

Note: The "Other Solid Tumors" category in the clinical trial includes a variety of malignancies, but specific response data for each tumor type is not yet detailed in publicly available sources.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

- **Cell Plating:** Seed KRAS G12C-mutant and wild-type cancer cells into 96-well opaque-walled plates at a predetermined density (e.g., 2,000-5,000 cells/well) in complete growth medium and incubate for 24 hours at 37°C, 5% CO₂.
- **Compound Treatment:** Prepare serial dilutions of **Elironrasib** in culture medium. Add the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

- Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO₂.
- Lysis and Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure luminescence using a plate reader.
- Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curves to calculate the IC₅₀ values using appropriate software (e.g., GraphPad Prism).

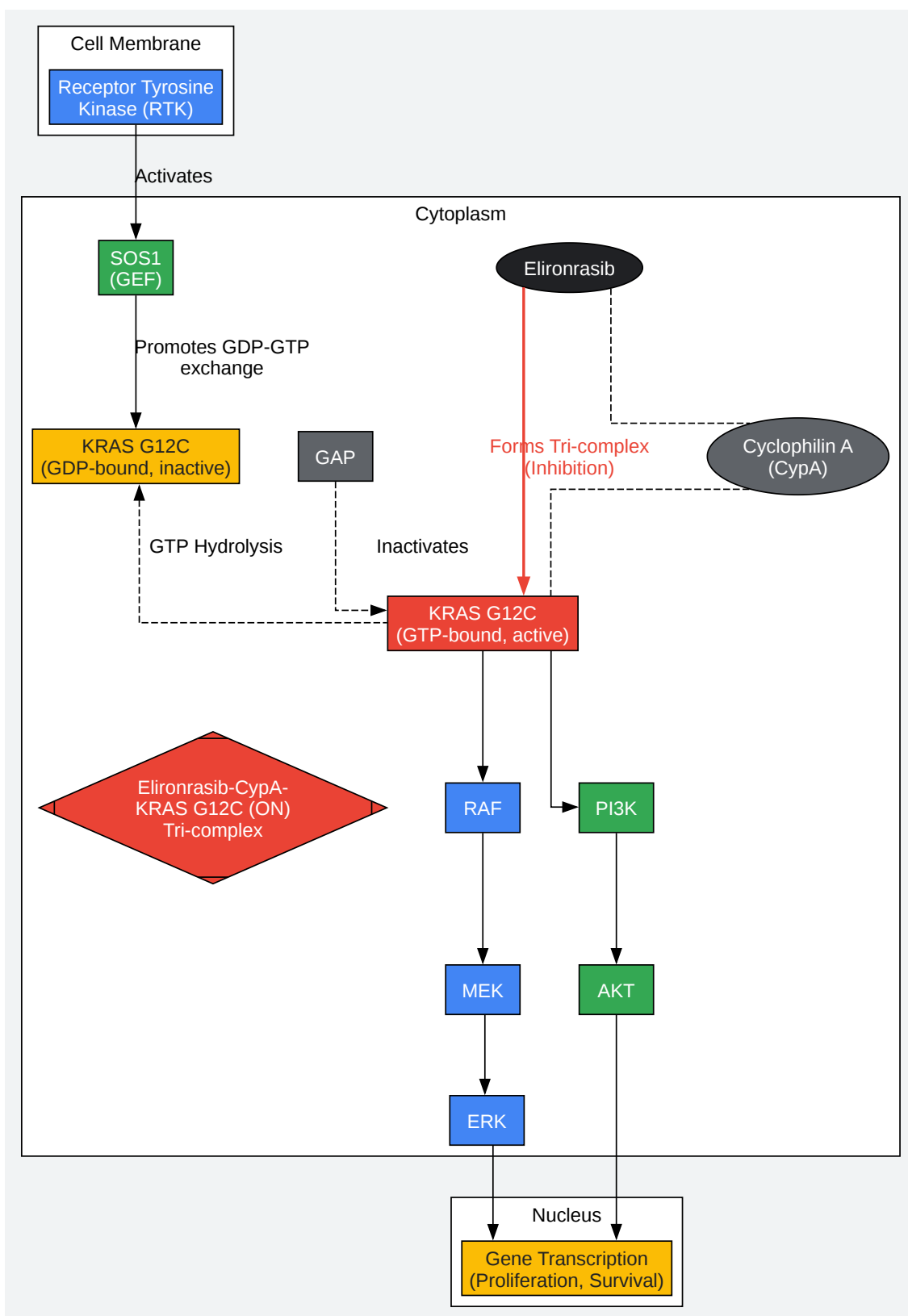
In Vivo Xenograft Tumor Model

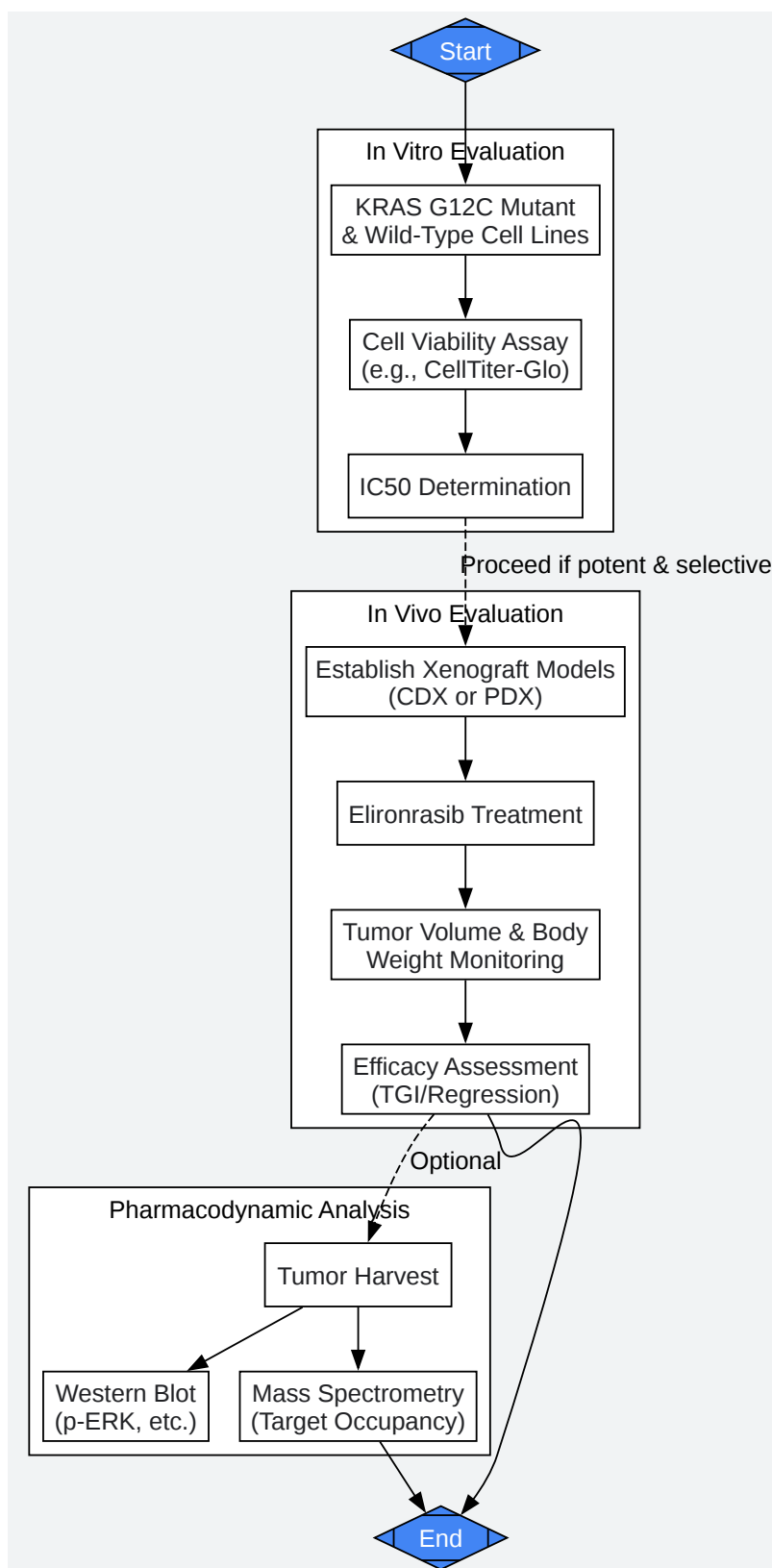
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of **Elironrasib** in a mouse xenograft model.

- Cell Preparation and Implantation: Harvest KRAS G12C-mutant cancer cells from culture. Resuspend the cells in an appropriate medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension (e.g., 5×10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer **Elironrasib** orally at the desired dose and schedule. The control group receives the vehicle.
- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI) or tumor regression.
- Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as Western blotting for downstream signaling proteins (e.g., p-ERK) or mass spectrometry to assess target engagement.

Visualizations

Signaling Pathways





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